molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Cat. No. B1265964
CAS RN: 50816-20-1
M. Wt: 293.24 g/mol
InChI Key: JCRBYQZIJFWGOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyrano[3,2-b]pyrans and their derivatives, including compounds like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, has been extensively studied due to their significant biological activities and applications in medicinal chemistry. A variety of synthetic strategies have been developed, utilizing substrates such as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, popularly known as kojic acid, to synthesize these compounds. These methods benefit from the diversity of starting materials and aim to produce dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives efficiently (Borah, Dwivedi, & Chowhan, 2021).

Scientific Research Applications

Pyrolysis Kinetics and Mechanism

Studies have explored the pyrolysis kinetics and mechanisms of various tetrahydropyranyl phenoxy ethers, including compounds similar to 2H-Pyran. The pyrolysis process is homogeneous, unimolecular, and follows a first-order rate law, with the reactions yielding dihydropyran (DHP) and corresponding phenols. These findings are crucial for understanding the thermal behavior of such compounds (Álvarez-Aular et al., 2018).

Biological Activities of Pyran Derivatives

Pyrans and their analogs, including 2H-pyran derivatives, hold a significant place in bioorganic chemistry due to their diverse applications and biological activities. These compounds have been extensively researched for their potential in various biological applications (Suthar, Kumbhani, & Bhatt, 2021).

Synthesis of Biologically Active Molecules

2H-Pyran-2-ones, closely related to the compound , serve as important building blocks for the synthesis of various biologically active molecules. Their synthetic potential is leveraged to produce a wide range of heterocyclic compounds with significant biological importance (Pratap & Ram, 2017).

Chemical Synthesis and Structural Studies

The compound 2H-Pyran has been central to numerous studies focusing on chemical synthesis and structural analysis. Investigations include the synthesis of lipid peroxidation products and structural studies of derivatives, which contribute to a better understanding of their chemical properties and potential applications (Jouanin et al., 2008).

Safety And Hazards

The safety data sheet for “2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-” recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation .

properties

IUPAC Name

2-(8-bromooctoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRBYQZIJFWGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885743
Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

CAS RN

50816-20-1
Record name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

To a stirred, room temperature suspension of Amberlyst 15 resin (2.37 g) in a solution of 8-bromo-1-octanol (9.50 g, 0.0454 mol) in heptane (95 mL) was added dropwise neat 3,4-dihydro-2H-pyran (5.0 mL, 0.055 mol) under a nitrogen atmosphere, and the mixture was stirred for 22 hours. The resin was filtered off, and the filtrate was rotoevaporated to an oil. The oil was chromatographed on silica gel (400 g, 230-400 mesh) using PET ether-diethyl ether (10:1, 10×500 mL) as eluent. Fractions containing title compound were rotoevaporated and dried in vacuo to give a clear, colorless oil, yield 10.92 g (82%). 1H NMR (CDCl3): δ 4.6 (dd, 1H), 3.9 (m, 1H), 3.8 (m, 1H), 3.5 (m, 1H), 3.4 (m, 3H), 1.8 (m, 3H), 1.7 (m, 1H), 1.6 (m, 6H), 1.4 (m, 1H), 1.3 (m, 7H).
[Compound]
Name
resin
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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